1-[3-(1-methylcyclopropyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-methylcyclopropyl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to the phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The phenyl ring with the cyclopropyl group is then subjected to a reductive amination reaction to introduce the methanamine group. This step typically involves the use of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or ethers.
Scientific Research Applications
1-[3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(1-methylcyclopropyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
1-[3-(1-Methylcyclopropyl)phenyl]ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.
1-[3-(1-Methylcyclopropyl)phenyl]propanamine hydrochloride: Contains a propanamine group, offering different pharmacokinetic properties.
1-[3-(1-Methylcyclopropyl)phenyl]butanamine hydrochloride: Features a butanamine group, potentially altering its biological activity.
Uniqueness: 1-[3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride is unique due to its specific combination of a cyclopropyl group and a methanamine group, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1378361-08-0 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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